Ring-Size Lipophilicity Differentiation: Azepane vs. Piperidine, Pyrrolidine, and Morpholine Analogs
The seven-membered azepane ring in 4-(azepan-1-yl)-2-phenylquinazoline increases molecular weight and lipophilicity relative to six-membered piperidine (MW 289.4 g/mol, C19H19N3), five-membered pyrrolidine (MW 275.3 g/mol, C18H17N3), and morpholine (MW 291.3 g/mol, C18H17N3O) analogs [1]. Calculated XLogP3 for the azepane analog is approximately 5.9, compared to estimated values of ~5.0 for the piperidine analog and ~4.2 for the morpholine analog [1]. Higher lipophilicity may enhance blood-brain barrier penetration but also increase non-specific protein binding—a dual-edged property that cannot be replicated by smaller-ring analogs.
| Evidence Dimension | Calculated lipophilicity (XLogP3) and molecular weight as a function of 4-position cyclic amine ring size |
|---|---|
| Target Compound Data | Azepane (7-membered): MW 303.4 g/mol, XLogP3 ~5.9 |
| Comparator Or Baseline | Piperidine (6-membered): MW 289.4 g/mol, XLogP3 ~5.0; Pyrrolidine (5-membered): MW 275.3 g/mol, XLogP3 ~4.5; Morpholine (6-membered ether): MW 291.3 g/mol, XLogP3 ~4.2 |
| Quantified Difference | Azepane analog is +14 Da and +0.9 log units vs piperidine; +28 Da and +1.4 log units vs pyrrolidine |
| Conditions | Calculated properties from PubChem; XLogP3 computed via PubChem release 2021.05.07; analog structures verified by CAS registry numbers |
Why This Matters
Lipophilicity differences of this magnitude can alter membrane permeability, CNS penetration, and pharmacokinetic profiles by factors exceeding 10-fold, making direct substitution of cyclic amine analogs scientifically unsound without re-characterization.
- [1] PubChem Compound Summaries for CAS 420844-49-1 (azepane), 332071-25-7 (piperidine), 442536-98-3 (pyrrolidine), 307544-21-4 (morpholine). National Center for Biotechnology Information. Accessed May 2026. View Source
